molecular formula C9H12BrN B8663596 4-Bromo-N-ethyl-N-methylaniline CAS No. 67274-54-8

4-Bromo-N-ethyl-N-methylaniline

Cat. No. B8663596
CAS RN: 67274-54-8
M. Wt: 214.10 g/mol
InChI Key: DBMDDFTYMKZYTR-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

A mixture of 1-bromo-4-iodobenzene (2.0 g, 7.07 mmol), N-methylethylamine (3.0 ml, 35.3 mmol), copper(I) bromide (203 mg, 1.41 mmol), 1,1′-bi-2-naphthol (405 mg, 1.41 mmol), tripotassium phosphate (3.0 g, 14.1 mmol) and anhydrous N,N-dimethylformamide (20 ml) was stirred at 70° C. for 2 days. After cooling to room temperature, the mixture was filtered through a Celite pad, and the insoluble material was washed with ethyl acetate. The filtrate and washing solution were combined and washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100→2:98) to give N-ethyl-4-bromo-N-methylaniline (1.04 g, yield 69%) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
3 g
Type
reactant
Reaction Step One
Name
copper(I) bromide
Quantity
203 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH3:9][NH:10][CH2:11][CH3:12].C1C=C2C=CC(O)=C(C3C4C(=CC=CC=4)C=CC=3O)C2=CC=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu]Br.CN(C)C=O>[CH2:11]([N:10]([CH3:9])[C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=1)[CH3:12] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
3 mL
Type
reactant
Smiles
CNCC
Name
Quantity
405 mg
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Name
tripotassium phosphate
Quantity
3 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
copper(I) bromide
Quantity
203 mg
Type
catalyst
Smiles
[Cu]Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the insoluble material was washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate and washing solution
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100→2:98)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.